1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol typically involves the nitration of 2,5-dimethoxybenzaldehyde followed by a Henry reaction with nitromethane. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitroethanol product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines or hydroxylamines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular pathways and biochemical processes. The methoxy groups may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2-nitropropene
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitro and methoxy groups provide versatility in chemical synthesis and biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-nitroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRIJUIJFISJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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